molecular formula C9H6FNO2 B14021909 2-Fluoro-3-formyl-6-methoxybenzonitrile

2-Fluoro-3-formyl-6-methoxybenzonitrile

Cat. No.: B14021909
M. Wt: 179.15 g/mol
InChI Key: ZSLZBRDYHGUMKG-UHFFFAOYSA-N
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Description

2-Fluoro-3-formyl-6-methoxybenzonitrile is an organic compound with the molecular formula C9H6FNO2. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-formyl-6-methoxybenzonitrile typically involves the introduction of the fluorine, formyl, and methoxy groups onto the benzonitrile core. One common method includes the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    Diazotization and Fluorination: Aniline is diazotized and then fluorinated to introduce the fluorine atom.

    Formylation: The fluorinated compound undergoes formylation to introduce the formyl group.

    Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-formyl-6-methoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Fluoro-3-carboxy-6-methoxybenzonitrile.

    Reduction: 2-Fluoro-3-hydroxymethyl-6-methoxybenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Condensation: Larger aromatic compounds with extended conjugation.

Scientific Research Applications

2-Fluoro-3-formyl-6-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-formyl-6-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The formyl group can participate in covalent bonding with nucleophilic sites on proteins, while the methoxy group can influence its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-formyl-6-methoxybenzonitrile is unique due to the specific combination of the fluorine, formyl, and methoxy groups on the benzonitrile core. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

2-fluoro-3-formyl-6-methoxybenzonitrile

InChI

InChI=1S/C9H6FNO2/c1-13-8-3-2-6(5-12)9(10)7(8)4-11/h2-3,5H,1H3

InChI Key

ZSLZBRDYHGUMKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)F)C#N

Origin of Product

United States

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